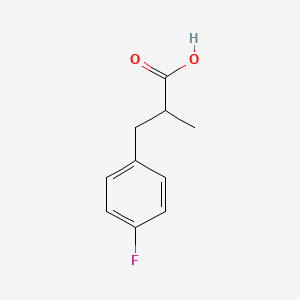

3-(4-Fluorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWBMCKJLTZFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22138-73-4 | |

| Record name | 3-(4-fluorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to a lack of available experimental data in publicly accessible databases, this document presents computationally predicted properties and outlines standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical values and the methodologies required for their empirical validation.

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group. The presence of the fluorine atom, a common modification in medicinal chemistry, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physicochemical characteristics is therefore a critical first step in any research and development program. This document summarizes the available computed data and provides detailed experimental protocols for the determination of melting point, boiling point, solubility, and pKa.

Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound, sourced from the PubChem database (CID 15487791). It is crucial to note that these are in silico predictions and require experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 182.19 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 182.07430775 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of a novel carboxylic acid like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point. A narrow melting range is indicative of high purity.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic property.

Methodology: Siwoloboff Method

-

Sample Preparation: A small volume (a few milliliters) of the liquefied compound is placed in a test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., oil bath). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting concentration is the aqueous solubility.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Workflow for Physicochemical Profiling

The characterization of a new chemical entity (NCE) such as this compound follows a logical workflow to gather essential data for drug development.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for this compound remains to be published, the computational predictions provide a valuable starting point for its physicochemical profiling. The standardized experimental protocols outlined in this guide offer a clear path for researchers to empirically determine the melting point, boiling point, solubility, and pKa of this compound. The systematic acquisition of these parameters is fundamental to understanding its potential as a lead compound in drug discovery and for guiding further optimization efforts.

References

3-(4-Fluorophenyl)-2-methylpropanoic acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a valuable building block in organic synthesis and potential intermediate in the development of pharmacologically active compounds. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and outlines its key analytical characteristics. The information is intended to support researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Identity and Properties

This compound is a carboxylic acid derivative characterized by a fluorinated phenyl ring and a methyl group at the alpha position to the carboxyl group.

| Identifier | Value | Source |

| CAS Number | 22138-73-4 | PubChem[1] |

| Molecular Formula | C10H11FO2 | PubChem[1] |

| Molecular Weight | 182.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Monoisotopic Mass | 182.07431 Da | PubChemLite[2] |

| XlogP (predicted) | 1.8 | PubChemLite[2] |

| Predicted Collision Cross Section ([M+H]+) | 136.7 Ų | PubChemLite[2] |

| Predicted Collision Cross Section ([M+Na]+) | 144.0 Ų | PubChemLite[2] |

| Predicted Collision Cross Section ([M-H]-) | 137.8 Ų | PubChemLite[2] |

Synthesis of this compound

Proposed Experimental Protocol

This protocol is based on the general method of mono-c-methylation of arylacetonitriles.[3]

Step 1: Methylation of 4-Fluorophenylacetonitrile

-

Reaction Setup: In a high-pressure autoclave, combine 4-fluorophenylacetonitrile, a molar excess of dimethyl carbonate (DMC), and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Reaction Conditions: Heat the mixture to a temperature in the range of 180-200°C. The reaction is carried out under the pressure generated by the reagents at this temperature.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to ensure the selective formation of the monomethylated product, 2-(4-fluorophenyl)propionitrile, and to minimize the formation of the dimethylated byproduct.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. Transfer the reaction mixture to a separatory funnel, add water, and extract the product with a suitable organic solvent such as diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-(4-fluorophenyl)propionitrile.

Step 2: Hydrolysis of 2-(4-fluorophenyl)propionitrile

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add the crude 2-(4-fluorophenyl)propionitrile obtained from the previous step and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v).

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring.

-

Monitoring: The hydrolysis can be monitored by thin-layer chromatography (TLC) or GC to confirm the disappearance of the starting nitrile.

-

Work-up: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Extract the cooled solution with diethyl ether to remove any non-acidic impurities.

-

Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield the final product.

Spectroscopic Data (Reference)

While experimental spectra for this compound are not provided in the search results, data for the closely related compound, 3-(4-Fluorophenyl)propionic acid, is available and can serve as a useful reference.

| Spectroscopic Data for 3-(4-Fluorophenyl)propionic acid | |

| IR Spectrum | The infrared spectrum of 3-(4-Fluorophenyl)propionic acid shows a broad O-H stretching vibration from the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretching vibration around 1700 cm⁻¹, and C-F stretching vibrations in the fingerprint region.[4][5] |

| ¹H NMR Spectrum | The proton NMR spectrum would be expected to show signals for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring, and signals for the aliphatic protons of the propionic acid chain. |

| ¹³C NMR Spectrum | The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic coupling), and the aliphatic carbons.[4] |

| Mass Spectrum | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[4] |

Logical Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided key data on its identity and properties, a detailed, plausible synthesis protocol, and a visual representation of the synthetic workflow. While further experimental validation of the proposed protocol and detailed characterization of the compound are encouraged, the information presented herein serves as a solid foundation for researchers and developers working with this and related molecules.

References

- 1. This compound | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H11FO2) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

Unveiling the Therapeutic Potential of 3-(4-Fluorophenyl)-2-methylpropanoic Acid Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is paramount. Among the myriad of molecular scaffolds under investigation, derivatives of 3-(4-Fluorophenyl)-2-methylpropanoic acid have emerged as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth analysis of the current understanding of these derivatives, catering to researchers, scientists, and drug development professionals. The core focus will be on their anti-inflammatory, anticancer, and antimicrobial properties, supported by available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anti-inflammatory Activity: Targeting the Prostaglandin Pathway and Beyond

Arylpropanoic acid derivatives are renowned for their anti-inflammatory properties, primarily acting as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

While specific quantitative data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, a study on structurally related 2-aryl-2-fluoropropionic acids provides valuable insights. In this research, fluorinated compounds demonstrated a tendency for retained inhibitory activity against COX-2 while having lower activity towards COX-1 compared to their non-fluorinated counterparts, suggesting a potential for a more favorable gastrointestinal safety profile.[1]

A study on a pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares a propanoic acid moiety, demonstrated significant anti-inflammatory effects in vivo. In a carrageenan-induced paw edema model in rats, this compound, administered intraperitoneally, significantly reduced edema.[2] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α, while increasing the anti-inflammatory cytokine TGF-β1.[2] This suggests that the anti-inflammatory effects of such derivatives may extend beyond simple COX inhibition to the modulation of key inflammatory signaling pathways.

Table 1: In Vivo Anti-inflammatory Activity of a Structurally Related Pyrrole Derivative

| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Paw Edema | p-value vs. Control |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 20 | 2 | Significant Reduction | p = 0.001 |

| (Repeated Dosing) | 10, 20, 40 | All time points | Significant Inhibition | p < 0.001 |

Data from a study on a structurally related pyrrole derivative, not a direct derivative of this compound.[2]

Table 2: Effect of a Structurally Related Pyrrole Derivative on Serum Cytokine Levels

| Treatment | Cytokine | Change | p-value vs. Control |

| Repeated dosing (40 mg/kg) | TNF-α | ↓ | p = 0.032 |

| Single and Repeated Dosing | TGF-β1 | ↑ | p = 0.002 and p = 0.045, respectively |

| Single and Repeated Dosing | IL-10 | No significant change | - |

Data from a study on a structurally related pyrrole derivative, not a direct derivative of this compound.[2]

Anticancer and Antimicrobial Potential: Expanding the Therapeutic Horizon

Beyond inflammation, fluorinated compounds and propanoic acid derivatives have been investigated for their potential in oncology and infectious diseases.

Research into various thiazole derivatives of propanoic acid has revealed promising anticancer activity. For instance, certain oxime and carbohydrazide derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid exhibited low micromolar activity against lung cancer cell lines, surpassing the efficacy of the standard chemotherapeutic agent cisplatin in some cases.[3]

Table 3: In Vitro Anticancer Activity of Thiazole-Propanoic Acid Derivatives against A549 Lung Cancer Cells

| Compound | IC50 (µM) |

| Oxime Derivative 21 | 5.42 |

| Oxime Derivative 22 | 2.47 |

| Carbohydrazide 25 | 8.05 |

| Carbohydrazide 26 | 25.4 |

| Cisplatin (Reference) | 11.71 |

Data for structurally related thiazole-propanoic acid derivatives.[3]

In the realm of antimicrobial research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent activity against a panel of multidrug-resistant bacterial and fungal pathogens.[4] Specifically, certain hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens like MRSA and vancomycin-resistant Enterococcus faecalis.[4]

Table 4: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

| Pathogen | MIC Range (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

| Candida auris | 0.5 - 64 |

Data for structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4]

Experimental Protocols

To facilitate further research and validation, this section outlines the methodologies for key experiments cited in the context of evaluating the biological activities of arylpropanoic acid derivatives.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer, hematin (as a cofactor), and the respective COX enzyme.

-

Inhibitor Addition: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is quantified using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in an animal model.

Methodology:

-

Animals: Wistar rats or Swiss albino mice are commonly used.

-

Compound Administration: Test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: A solution of lambda-carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of a test compound on the production of pro- and anti-inflammatory cytokines.

Methodology:

-

Cell Culture or In Vivo Model: The assay can be performed using cell lines (e.g., RAW 264.7 macrophages) stimulated with LPS or using serum samples from in vivo inflammation models.

-

Treatment: Cells or animals are treated with the test compound at various concentrations or doses.

-

Sample Collection: Cell culture supernatants or blood samples are collected at appropriate time points.

-

ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, TGF-β1) are used according to the manufacturer's instructions.

-

Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some arylpropanoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation, cell proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Inhibition of MAPK signaling is a therapeutic strategy for inflammatory diseases and cancer.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. While the primary focus has been on their anti-inflammatory properties, emerging evidence suggests promising anticancer and antimicrobial activities. The data from structurally related compounds highlight the potential for potent and selective biological activity.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate their precise molecular targets and their effects on key signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds and advancing them towards clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological data presented for related compounds is for comparative and illustrative purposes and may not be directly extrapolated to all derivatives of this compound.

References

- 1. Biological evaluation of 2-aryl-2-fluoropropionic acids as possible platforms for new medicinal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of the closely related compound, 3-(4-Fluorophenyl)propanoic acid, and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

CAS Number: 22138-73-4[1]

-

Molecular Formula: C₁₀H₁₁FO₂[1]

-

Molecular Weight: 182.19 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 3-(4-Fluorophenyl)propanoic acid and the expected influence of the additional methyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | singlet (broad) | - |

| Ar-H (ortho to F) | 7.10 - 7.25 | triplet | ~8.8 |

| Ar-H (meta to F) | 6.95 - 7.10 | triplet | ~8.8 |

| -CH(CH₃)- | 2.60 - 2.80 | multiplet | - |

| -CH₂- | 2.85 - 3.05 (diastereotopic) | multiplet | - |

| -CH₃ | 1.15 - 1.30 | doublet | ~7.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | 178 - 182 |

| Ar-C (C-F) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |

| Ar-C (quaternary) | 135 - 138 (d, ⁴JCF ≈ 3 Hz) |

| Ar-CH (ortho to F) | 129 - 132 (d, ³JCF ≈ 8 Hz) |

| Ar-CH (meta to F) | 115 - 118 (d, ²JCF ≈ 21 Hz) |

| -CH(CH₃)- | 40 - 45 |

| -CH₂- | 38 - 42 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1500 - 1600 | Medium |

| C-F stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - COOH]⁺ |

| 109 | [C₆H₄F-CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a relatively small and volatile molecule, Electron Ionization (EI) is a common method. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

3-(4-Fluorophenyl)-2-methylpropanoic acid mechanism of action in biological systems.

In-depth Technical Guide: 3-(4-Fluorophenyl)-2-methylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Foreword

This document is intended to provide a comprehensive overview of the mechanism of action of this compound in biological systems. Following a thorough review of publicly available scientific literature and databases, it has been determined that there is currently no established and documented biological mechanism of action for this specific compound.

The search results primarily yield chemical and physical property data for this compound. While the literature describes the biological activities of structurally similar compounds and derivatives, this information is not directly applicable to the subject of this guide. These related but distinct molecules include potential anticancer, anti-inflammatory, and antimicrobial agents. However, the specific biological targets and signaling pathways associated with this compound remain uncharacterized in the public domain.

Given the absence of data on its biological activity, it is not possible to fulfill the core requirements of this technical guide, which include:

-

Quantitative Data Presentation: No quantitative data such as IC50 values, binding affinities, or dose-response relationships are available.

-

Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

-

Signaling Pathway Visualization: The signaling pathways modulated by this compound are unknown, precluding the creation of any diagrams.

It is conceivable that this compound is a novel research compound with unpublished biological data, a synthetic intermediate for other molecules, or a metabolite that has not been extensively studied for its intrinsic biological effects.

This document will therefore summarize the available chemical information for this compound and briefly touch upon the biological activities of structurally related compounds to provide context, while clearly stating that these activities are not attributed to the compound .

Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C10H11FO2 | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| CAS Number | 22138-73-4 | [1] |

| Canonical SMILES | CC(CC1=CC=C(C=C1)F)C(=O)O | [1] |

| InChI Key | KPWBMCKJLTZFFT-UHFFFAOYSA-N | [1] |

Biological Activities of Structurally Related Compounds

It is crucial to reiterate that the following information pertains to molecules that are structurally related to this compound but are not the same compound. The activities described below cannot be attributed to this compound without direct experimental evidence.

Anticancer and Antimicrobial Properties of Propanoic Acid Derivatives

Recent studies have explored the therapeutic potential of various propanoic acid derivatives. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[2][3] Some of these compounds demonstrated structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, as well as certain cancer cell lines.[2][3] The mechanism of action for these compounds is still under investigation but is thought to involve interactions with various biological targets due to the versatile chemical nature of the phenolic hydroxyl group and the amino acid scaffold.[3]

Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer agents targeting SIRT2 and EGFR.[4] Certain derivatives in this series exhibited low micromolar antiproliferative activity against lung cancer cell lines.[4]

Anti-inflammatory Activity of Phenylpropanoic Acid Analogs

Derivatives of phenylpropanoic acid have been investigated for their anti-inflammatory effects. For example, some morpholinopyrimidine derivatives incorporating a phenylmethyl group have shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS).[5] This suggests a potential mechanism involving the modulation of inflammatory pathways.

Modulation of Other Signaling Pathways

The broader class of small molecules containing phenyl and propanoic acid motifs has been implicated in the modulation of various signaling pathways. These include pathways that are critical in cancer progression, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[6] However, the specific role of the 4-fluorophenyl and 2-methyl substituents in directing a compound towards a particular biological target is highly specific and cannot be inferred without direct experimental data.

Conclusion

References

- 1. This compound | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

InChI key and SMILES string for 3-(4-Fluorophenyl)-2-methylpropanoic acid.

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Chemical Structure

InChIKey: KPWBMCKJLTZFFT-UHFFFAOYSA-N[1]

SMILES: CC(CC1=CC=C(C=C1)F)C(=O)O[1]

This document provides a comprehensive technical overview of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a compound of interest in chemical and pharmaceutical research. The following sections detail its chemical and physical properties, a potential synthetic route, and relevant (though limited) biological context.

Chemical and Physical Data

A summary of the key computed chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from computational models and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 182.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 182.07430775 Da | PubChem |

| XLogP3 | 1.8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Synthesis Protocol

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Detailed Methodological Steps (Hypothetical):

-

Alkylation: Diethyl methylmalonate would be deprotonated using a suitable base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The resulting enolate would then be reacted with 4-fluorobenzyl bromide. The reaction mixture would likely be heated under reflux to drive the reaction to completion.

-

Work-up and Purification: After the reaction, the solvent would be removed under reduced pressure. The residue would be taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer would be dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent evaporated to yield the crude intermediate ester. Purification could be achieved through vacuum distillation or column chromatography.

-

Hydrolysis and Decarboxylation: The purified intermediate ester would be subjected to hydrolysis, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH). This step cleaves the ester groups to form a dicarboxylic acid intermediate. Upon further heating, this intermediate would undergo decarboxylation to yield the final product, this compound.

-

Final Purification: The crude product would be purified by recrystallization from an appropriate solvent system to obtain the final compound in high purity.

Spectroscopic Data (Reference)

While experimental spectroscopic data for this compound is not available, data for the closely related compound, 3-(4-Fluorophenyl)propanoic acid , can serve as a useful reference for characterization.

Reference Data for 3-(4-Fluorophenyl)propanoic acid:

-

¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases.

-

Mass Spectrometry (GC-MS): Key mass-to-charge ratios (m/z) observed include 109, 168, and 122.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded using both KBr pellet and ATR techniques.[2]

-

Raman Spectroscopy: FT-Raman spectra are also available for this related compound.[2]

Researchers synthesizing this compound would expect to see characteristic peaks corresponding to the additional methyl group in their NMR spectra and a corresponding shift in the molecular ion peak in the mass spectrum.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. Propanoic acid derivatives are a common motif in medicinal chemistry, and related compounds have shown a range of biological effects. However, any potential therapeutic applications or mechanisms of action for this specific compound would require dedicated biological screening and investigation.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the identification of the compound to its potential application, highlighting the current knowledge gaps.

Caption: Logical workflow from identification to potential application.

This guide provides the foundational chemical information for this compound. Further experimental work is required to fully elucidate its synthetic details, and biological properties, and to explore its potential as a lead compound in drug discovery and development.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

Solubility Profile of 3-(4-Fluorophenyl)-2-methylpropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on established methodologies for solubility determination and provides qualitative context based on the solubility of structurally similar compounds. The information herein is intended to equip researchers with the necessary protocols to generate precise solubility data and to make informed decisions regarding solvent selection for research and development applications.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A drug must be in a dissolved state to be absorbed by the body, making solubility a key consideration from early discovery through to formulation development. Poor aqueous solubility is a major challenge in the pharmaceutical industry, often leading to high required doses and variable absorption. Understanding the solubility of a compound like this compound in various solvents is therefore essential for its development as a potential therapeutic agent.

Predicted Solubility Profile

While specific experimental data for this compound is not available in the reviewed literature, a qualitative solubility profile can be inferred from its chemical structure and the known properties of similar molecules. The molecule possesses a carboxylic acid group, which can engage in hydrogen bonding, a fluorophenyl group which adds lipophilicity, and a methyl group. This combination suggests it will have some solubility in a range of organic solvents, with solubility likely increasing with solvent polarity and the ability to form hydrogen bonds. Its solubility in aqueous media is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Sparingly soluble in water; Likely soluble in alcohols | The carboxylic acid group can form hydrogen bonds with protic solvents. The fluorophenyl group limits aqueous solubility. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Likely soluble | The polarity of these solvents should facilitate the dissolution of the polar carboxylic acid moiety. |

| Non-Polar | Hexane, Toluene | Likely sparingly soluble to insoluble | The overall polarity of the molecule from the carboxylic acid group will likely limit solubility in non-polar solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely soluble | These solvents have intermediate polarity and can accept hydrogen bonds, which should allow for dissolution. |

| Esters | Ethyl acetate, Methyl acetate | Likely soluble | These are effective solvents for many carboxylic acids. |

| Halogenated | Dichloromethane (DCM) | Likely soluble | DCM is a versatile solvent for a wide range of organic compounds. |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent: the gravimetric method and the polythermal method.

Isothermal Gravimetric Method

The isothermal gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique to determine thermodynamic solubility at a specific temperature. It involves creating a saturated solution and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for a period to allow the excess solid to sediment. Alternatively, filter the suspension using a syringe filter suitable for the solvent (e.g., PTFE for organic solvents) to separate the saturated solution from the undissolved solid.

-

Sample Analysis: a. Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish. b. Record the exact weight of the dish with the solution. c. Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the compound). d. Once the solvent is fully evaporated, re-weigh the dish containing the solid residue. Continue drying until a constant weight is achieved.[1][2]

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mg/mL.

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (mg/mL) = Weight of solute (mg) / Volume of supernatant taken (mL)

-

Polythermal Method

The polythermal method is a dynamic approach where the temperature at which a solid completely dissolves in a solvent at a known concentration is determined. This method is particularly useful for understanding the temperature dependence of solubility.

Protocol:

-

Sample Preparation: Prepare a series of vials with known concentrations of this compound in the desired solvent. The concentrations should span a range that is expected to bracket the solubility at different temperatures.

-

Heating Cycle: Place the vials in a device capable of controlled heating and in-situ observation (e.g., a Crystal16 instrument). Heat the samples at a slow, constant rate (e.g., 0.1-0.5 °C/min).[3]

-

Dissolution Point Determination: Visually or with an automated turbidity sensor, monitor each vial to determine the exact temperature at which the last solid particle dissolves. This temperature is the saturation temperature for that specific concentration.[3][4]

-

Data Analysis: Plot the determined saturation temperatures against the corresponding concentrations. This plot represents the solubility curve of the compound in the tested solvent.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating experimental processes and logical relationships. The following diagrams, generated using the DOT language, illustrate the workflow for solubility determination and the factors influencing it.

Caption: Workflow for the Isothermal Gravimetric Solubility Determination Method.

Caption: Key Factors Influencing the Solubility of the Target Compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the foundational knowledge required for researchers to undertake this analysis. By employing standardized protocols such as the isothermal gravimetric and polythermal methods, precise and reliable data can be generated. This data will be invaluable for all subsequent stages of drug development, including formulation design, toxicological studies, and ensuring consistent bioavailability. It is strongly recommended that experimental determination of solubility in a range of pharmaceutically relevant solvents be conducted to fully characterize this compound.

References

Review of literature on the synthesis of arylpropionic acids.

This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for arylpropionic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and professionals in drug development, this document details various synthetic routes, presents quantitative data for comparative analysis, and offers experimental protocols for pivotal reactions.

Introduction

2-Arylpropionic acids, commonly known as "profens," are a cornerstone of modern medicine, with prominent members including ibuprofen and naproxen. The therapeutic efficacy of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation. A crucial structural feature of most profens is a chiral center at the alpha-position of the propionic acid moiety, with the (S)-enantiomer typically exhibiting greater pharmacological activity. This guide will explore both classical and modern synthetic strategies, with a focus on efficiency, stereoselectivity, and green chemistry principles.

Classical Synthetic Routes: The Case of Ibuprofen

The industrial synthesis of ibuprofen has evolved significantly, moving from less efficient, multi-step processes to more atom-economical and environmentally friendly methods.

The Boots Process

Developed in the 1960s, the original Boots process for ibuprofen synthesis involves six steps. While historically significant, its low atom economy of about 44% has led to its replacement by more efficient methods.

The Hoechst-Celanese (BHC) Process

A major advancement in ibuprofen synthesis was the three-step BHC process, which boasts a significantly higher atom economy of approximately 74-90%. This method utilizes recyclable hydrogen fluoride as both a catalyst and a solvent.

Experimental Protocol: The BHC Synthesis of Ibuprofen (Adapted from literature descriptions)

Step 1: Friedel-Crafts Acylation

-

Reactants: Isobutylbenzene and acetyl chloride.

-

Catalyst: Anhydrous hydrogen fluoride (HF).

-

Procedure: Isobutylbenzene is reacted with acetyl chloride in the presence of anhydrous HF to produce 4'-isobutylacetophenone. The HF serves as a recyclable catalyst.

-

Work-up: The reaction mixture is quenched, and the organic product is separated and purified.

Step 2: Catalytic Hydrogenation

-

Reactant: 4'-isobutylacetophenone.

-

Catalyst: Palladium on carbon (Pd/C).

-

Procedure: The ketone from the first step is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a palladium catalyst.

-

Work-up: The catalyst is filtered off, and the solvent is removed to yield the alcohol.

Step 3: Palladium-Catalyzed Carbonylation

-

Reactant: 1-(4-isobutylphenyl)ethanol.

-

Catalyst: Palladium catalyst.

-

Reagent: Carbon monoxide (CO).

-

Procedure: The alcohol is subjected to carbonylation in the presence of a palladium catalyst and carbon monoxide to directly form ibuprofen. This step proceeds through an oxidative addition of the corresponding benzyl chloride (formed in situ in the presence of HCl) to the palladium catalyst, followed by CO insertion and hydrolysis.

-

Work-up: The final product, ibuprofen, is isolated and purified.

Modern Catalytic Methodologies

Modern synthetic approaches often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of arylpropionic acids.

Palladium-Catalyzed Heck Coupling and Carbonylation

A flexible, one-pot, two-step procedure has been developed for the synthesis of various 2-arylpropionic acids, including naproxen and flurbiprofen. This method involves a sequential palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene.

Experimental Protocol: One-Pot Heck Coupling and Hydroxycarbonylation (General Procedure)

-

Reactants: Aryl bromide, ethylene.

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine - NISPCPP).

-

Base: Triethylamine (NEt₃).

-

Solvent: An appropriate organic solvent.

-

Procedure:

-

Heck Reaction: The aryl bromide, Pd(OAc)₂, the phosphine ligand, and NEt₃ are charged into an autoclave. The reactor is pressurized with ethylene (e.g., 20 bar). The reaction is heated to a specified temperature until the aryl bromide is consumed.

-

Hydroxycarbonylation: After cooling, the atmosphere is changed to carbon monoxide (CO) (e.g., 40 bar). A protic source (e.g., HCl and water) is added to facilitate the hydroxycarbonylation of the in-situ generated styrene. The reaction is heated until completion.

-

-

Work-up: The reaction mixture is cooled, the pressure is released, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Quantitative Data for Palladium-Catalyzed Synthesis of 2-Arylpropionic Acids

| Aryl Bromide | Ligand | Overall Yield (%) | Regioselectivity (branched:linear) |

| 4-Bromoanisole | BuPAd₂ | 72 | 94:6 |

| 4-Bromoanisole | NMDPP | 84 | 97:3 |

| 4-Bromoanisole | NISPCPP | 89 | >99:1 |

| 6-Bromo-2-methoxynaphthalene | NISPCPP | 85 | >99:1 |

| 2-Bromo-2'-fluorobiphenyl | NISPCPP | 60 | >99:1 |

Data adapted from a study by Skupin et al. Conditions may vary.

Asymmetric Synthesis of Arylpropionic Acids

Given that the biological activity of profens often resides in a single enantiomer, asymmetric synthesis is of paramount importance.

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors is a powerful method for producing enantiomerically pure arylpropionic acids. Chiral ruthenium-based catalysts are often employed for this transformation.

Conceptual Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of an unsaturated precursor to yield an (S)-profen.

Experimental Protocol: Asymmetric Hydrogenation for (S)-Naproxen (General Approach)

-

Substrate: 2-(6-methoxynaphthalen-2-yl)acrylic acid.

-

Catalyst: A chiral ferrocene-ruthenium complex.

-

Reagent: Hydrogen gas (H₂).

-

Solvent: Methanol or another suitable protic solvent.

-

Procedure: The substrate and the chiral catalyst (at a low loading, e.g., 0.02 mol%) are dissolved in the solvent in a high-pressure reactor. The reactor is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the reaction is complete.

-

Work-up: The solvent is removed under reduced pressure, and the product is purified, often by crystallization, to yield (S)-Naproxen with high chemical yield and enantiomeric excess. Published results indicate over 97% yield and over 97% ee are achievable.

Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries, such as Evans' oxazolidinones, provides a reliable method for the asymmetric synthesis of arylpropionic acids.

Logical Flow for Synthesis Using a Chiral Auxiliary

Caption: Synthesis of an (S)-profen using a recoverable chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (S)-Naproxen using an Evans' Oxazolidinone (Adapted from Gonzalez et al.)

-

Imide Formation: (6-methoxy-2-naphthyl)acetic acid is coupled with a chiral oxazolidinone (derived from (S)-valinol) to form the corresponding N-acyl imide.

-

Diastereoselective Alkylation:

-

A solution of the chiral imide in dry THF is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of lithium diisopropylamide (LDA) is added dropwise to form the enolate.

-

Methyl iodide (MeI) is then added to the reaction mixture.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

This step typically yields the desired α-methylated imide with high diastereoselectivity (e.g., 78% diastereomeric excess).

-

-

Auxiliary Cleavage:

-

The alkylated imide is dissolved in a mixture of THF and water.

-

The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added.

-

The reaction mixture is stirred until the starting material is consumed.

-

The chiral auxiliary is recovered, and the resulting (S)-Naproxen is isolated and purified.

-

Other Notable Synthetic Strategies

1,2-Aryl Migration

Continuous-flow synthesis has been applied to the synthesis of ibuprofen via an iodine-mediated 1,2-aryl migration. This approach utilizes trifluoromethanesulfonic acid as a catalyst, avoiding the use of aluminum chloride.

Asymmetric Hydrovinylation

A three-step synthesis of 2-arylpropionic acids from vinyl arenes has been developed, proceeding through an asymmetric hydrovinylation reaction. This method can achieve excellent yields (>97%), regioselectivities (>99%), and enantioselectivities (>97% ee).

Workflow for Asymmetric Hydrovinylation Route

The Therapeutic Promise of Fluorinated Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and target affinity. When combined with the versatile propanoic acid scaffold, a class of compounds with broad therapeutic potential emerges. This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated propanoic acid derivatives, focusing on their anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique chemical entities in their research and development endeavors.

The Role of Fluorine in Drug Design

The introduction of fluorine atoms into a drug candidate can profoundly alter its physicochemical and pharmacological properties. Key advantages include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved pharmacokinetic profile.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, increasing binding affinity and potency.

-

Improved Lipophilicity and Permeability: The addition of fluorine can modulate a molecule's lipophilicity, which is a critical factor for cell membrane permeability and oral bioavailability. Strategic fluorination can optimize this property for better drug absorption and distribution.

-

Conformational Control: The steric bulk of fluorine, though minimal, can influence the conformation of a molecule, potentially locking it into a bioactive conformation for enhanced target engagement.

Therapeutic Applications and Mechanisms of Action

Fluorinated propanoic acid derivatives have shown significant promise in several therapeutic areas, most notably in oncology and the treatment of inflammatory diseases.

Anticancer Activity

Several fluorinated propanoic acid derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Signaling Pathway: MAPK/ERK in Cancer Proliferation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Some fluorinated compounds have been shown to modulate this pathway, representing a potential therapeutic strategy. Perfluorooctanoic acid (PFOA), a related fluorinated organic acid, has been shown to activate the ERK pathway, which can have dual roles in either promoting cell death or survival depending on the cellular context.[1][2]

Below is a diagram illustrating the MAPK/ERK signaling pathway and a potential point of intervention for therapeutic agents.

Anti-inflammatory Activity

Propanoic acid derivatives, such as ibuprofen and naproxen, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine can enhance their anti-inflammatory potency. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Signaling Pathway: NF-κB in Inflammation

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It is a protein complex that, when activated, translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The R-enantiomer of flurbiprofen, a fluorinated propanoic acid derivative, has been shown to inhibit NF-κB activation, suggesting a COX-independent anti-inflammatory mechanism.[3] Short-chain fatty acids like propionate can also lower NF-κB transactivation.[4]

Below is a diagram of the NF-κB signaling pathway, a key target in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the in vitro activity of selected fluorinated propanoic acid derivatives and related compounds.

Table 1: Anticancer Activity of Selected Fluorinated Propanoic Acid Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 22 | A549 (Lung) | MTT | 2.47 | [5] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 21 | A549 (Lung) | MTT | 5.42 | [5] |

| 4-Fluoroindole derivative 19g | - | VEGFR-2 Kinase Assay | 0.0038 | [6] |

| Fluorinated indolinone 16c | HuH7 (Hepatocellular) | - | 1.1 | [6] |

| Fluorinated indolinone 16c | HepG2 (Hepatocellular) | - | 0.4 | [6] |

| Fluorinated bis-indole derivative 34b | A549 (Lung) | WST-8 | 0.8 | [6] |

Table 2: Anti-inflammatory Activity of Selected Fluorinated Propanoic Acid Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| R-Flurbiprofen | NF-κB | DNA binding | - | [3] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | In vitro enzyme inhibition | 0.29 | [7] |

| Flurbiprofen | COX-1 / COX-2 | In vitro enzyme inhibition | - | [8] |

Table 3: Pharmacokinetic Parameters of Flurbiprofen

| Parameter | Route | Value | Reference |

| Bioavailability | Oral | Rapid and almost complete | [8] |

| Elimination Half-life | Oral (immediate release) | 3 to 6 hours | [8] |

| Protein Binding | - | Extensive | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Workflow Diagram

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and serial dilutions of the test compound.

-

Pre-incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period by adding an acid solution.

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro safety assessment to evaluate the potential of a compound to cause cardiac arrhythmias.

Protocol (Automated Patch Clamp):

-

Cell Preparation: Use a stable cell line expressing the hERG potassium channel.

-

Electrophysiology: Use an automated patch-clamp system to establish a whole-cell recording from individual cells.

-

Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current.

-

Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.

-

Data Acquisition: Record the hERG current before and after the application of the test compound.

-

Data Analysis: Calculate the percentage of hERG channel inhibition at each concentration and determine the IC50 value.

Conclusion and Future Directions

Fluorinated propanoic acid derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The strategic incorporation of fluorine can lead to enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorination pattern and the propanoic acid scaffold to optimize activity and selectivity.

-

Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Preclinical evaluation in relevant animal models to assess therapeutic efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas such as neurodegenerative diseases, infectious diseases, and cardiovascular disorders.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the development of fluorinated propanoic acid derivatives holds great promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluorooctanoic acid-induced cell death via the dual roles of ROS-MAPK/ERK signaling in ameloblast-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and hazard information for 3-(4-Fluorophenyl)-2-methylpropanoic acid.

An In-depth Technical Guide on the Safety, Handling, and Hazard Information for Researchers, Scientists, and Drug Development Professionals.

This document provides comprehensive safety, handling, and hazard information for 3-(4-Fluorophenyl)-2-methylpropanoic acid. The information is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Fluoro-alpha-methyl-benzenepropanic acid, p-fluorobenzylpropionic acid |

| CAS Number | 22138-73-4[1] |

| Molecular Formula | C₁₀H₁₁FO₂[1] |

| Molecular Weight | 182.19 g/mol [1] |

| Chemical Structure |

|

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are related to acute oral toxicity, skin and eye irritation, and respiratory irritation.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container in accordance with local regulations.

Caption: GHS Hazard classification for the compound.

Physical and Chemical Properties

| Property | Value (Computed) | Source |

| Molecular Weight | 182.19 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure and maintain the integrity of the compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials, such as strong oxidizing agents.

Caption: Recommended safe handling workflow.

Toxicological Information

Detailed toxicological studies providing specific LD50 or LC50 values for this compound are not publicly available. The GHS classification of "Acute Toxicity 4, Oral" suggests an LD50 value for oral administration in rats to be in the range of 300 to 2000 mg/kg. However, this is an estimation based on classification criteria and not an experimental result.

Representative Synthetic Protocol

Reaction Scheme: A possible two-step synthesis could involve the alkylation of a malonic ester derivative with 4-fluorobenzyl bromide, followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add 4-fluorobenzyl bromide dropwise.

-